{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1209619-87-3
VCID: VC3372052
InChI: InChI=1S/C15H19NS.ClH/c1-11(2)16-10-14-8-9-15(17-14)13-6-4-12(3)5-7-13;/h4-9,11,16H,10H2,1-3H3;1H
SMILES: CC1=CC=C(C=C1)C2=CC=C(S2)CNC(C)C.Cl
Molecular Formula: C15H20ClNS
Molecular Weight: 281.8 g/mol

{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride

CAS No.: 1209619-87-3

Cat. No.: VC3372052

Molecular Formula: C15H20ClNS

Molecular Weight: 281.8 g/mol

* For research use only. Not for human or veterinary use.

{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride - 1209619-87-3

Specification

CAS No. 1209619-87-3
Molecular Formula C15H20ClNS
Molecular Weight 281.8 g/mol
IUPAC Name N-[[5-(4-methylphenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride
Standard InChI InChI=1S/C15H19NS.ClH/c1-11(2)16-10-14-8-9-15(17-14)13-6-4-12(3)5-7-13;/h4-9,11,16H,10H2,1-3H3;1H
Standard InChI Key NMBDPWQSESLGHR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC=C(S2)CNC(C)C.Cl
Canonical SMILES CC1=CC=C(C=C1)C2=CC=C(S2)CNC(C)C.Cl

Introduction

{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is a compound with significant interest in medicinal chemistry due to its unique structural features and potential applications. This compound combines a thiophene ring with a branched amine structure, which may confer distinct pharmacological properties compared to similar compounds.

Synthesis and Applications

Several synthetic routes can be employed to prepare {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine, although specific methods are not detailed here. The compound serves as a versatile scaffold in medicinal chemistry, potentially leading to the development of novel therapeutic agents. Its applications span various fields, including interaction studies with biological targets such as receptors or enzymes.

Related Compounds

Several compounds share structural similarities with {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine, including:

Compound NameCAS NumberKey Features
1-(4-Methylphenyl)-N-(thiophen-2-yl)methanamine1546851-83-5Lacks propanamine group; potential for different biological activity
N-{[5-(4-Fluorophenyl)-thiophen-2-yl]methyl}-propanamine56605247Fluorine substitution may enhance metabolic stability
2-Bromo-N-{[5-(4-Methylphenyl)-thiophen-2-yl]methyl}methanamine-Bromine substitution introduces different reactivity

Research Findings

Preliminary studies involving {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine would focus on its binding affinity to biological targets. These studies are crucial for assessing the viability of this compound as a therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator